2-Chloro-4-phenyl-1,3,5-triazine
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Overview
Description
2-Chloro-4-phenyl-1,3,5-triazine is an organic compound with the molecular formula C9H6ClN3. It belongs to the class of triazine compounds, which are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a chloro group and a phenyl group attached to the triazine ring, making it a versatile intermediate in organic synthesis .
Mechanism of Action
Target of Action
1,3,5-triazines, a class of compounds to which 2-chloro-4-phenyl-1,3,5-triazine belongs, are known for their wide range of biological activities . For instance, some 1,3,5-triazines are used clinically due to their antitumor properties .
Mode of Action
It’s known that 1,3,5-triazines interact with their targets via sequential nucleophilic substitution of the c-cl bond by c-o, c-n, and c-s bonds . This interaction leads to changes in the target molecules, which can result in various biological effects.
Biochemical Pathways
Some 1,3,5-triazines are known to inhibit various biochemical processes, including photosynthesis and glycogenesis .
Pharmacokinetics
Some imamine-1,3,5-triazine derivatives have demonstrated potent anti-proliferative activity against certain cancer cells , suggesting that these compounds may have favorable pharmacokinetic properties.
Result of Action
Some 1,3,5-triazines have been found to have significant antitumor activity in human cancer and murine leukemia cell lines .
Action Environment
It’s known that the degradation of some triazine herbicides is favored in surface soil where higher microbial abundance and activity are present .
Biochemical Analysis
Biochemical Properties
Triazines are known to interact with various enzymes and proteins, influencing biochemical reactions
Cellular Effects
Some triazine compounds have been shown to have significant effects on cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Triazine compounds are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that triazine compounds can have long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Some triazine compounds have been shown to have threshold effects and can cause toxic or adverse effects at high doses .
Metabolic Pathways
Triazine compounds are known to interact with various enzymes and cofactors, influencing metabolic flux and metabolite levels .
Transport and Distribution
Triazine compounds are known to interact with various transporters and binding proteins, influencing their localization or accumulation .
Subcellular Localization
Some triazine compounds are known to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-phenyl-1,3,5-triazine can be achieved through several methods. One common approach involves the trimerization of nitriles such as cyanogen chloride or cyanamide . Another method includes the reaction of benzonitrile with dicyandiamide to form benzoguanamine, which can then be chlorinated to yield the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of microwave-assisted synthesis and solid-phase reactions are some of the advanced techniques employed to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-phenyl-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Electrophilic Addition: The triazine ring can participate in electrophilic addition reactions with suitable reagents.
Coupling Reactions: It can be used in coupling reactions to form complex organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include sodium carbonate, dioxane, and various nucleophiles. Reaction conditions often involve moderate to high temperatures and the use of solvents such as dimethylformamide and acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile used. For example, the reaction with amines can yield substituted triazines, while reactions with alcohols can produce alkoxy-substituted triazines .
Scientific Research Applications
2-Chloro-4-phenyl-1,3,5-triazine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-diphenyl-1,3,5-triazine: Used in the synthesis of organic light-emitting diodes (OLEDs) and other electronic materials.
2-Amino-4-chloro-6-phenyl-1,3,5-triazine: Known for its applications in medicinal chemistry.
Uniqueness
2-Chloro-4-phenyl-1,3,5-triazine stands out due to its unique combination of a chloro and phenyl group on the triazine ring, which imparts distinct reactivity and versatility in various chemical reactions. Its ability to undergo nucleophilic substitution and form stable complexes makes it a valuable compound in both research and industrial applications .
Biological Activity
2-Chloro-4-phenyl-1,3,5-triazine is a compound belonging to the triazine family, which is characterized by a six-membered ring containing three nitrogen atoms. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicine and agriculture. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a chlorine atom and a phenyl group attached to the triazine ring. This configuration influences its reactivity and biological interactions.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity . A study involving various triazine derivatives demonstrated that compounds with similar structures induced cytotoxic effects in several cancer cell lines, including colon (DLD-1 and HT-29), breast (MCF-7), and glioma cells. The most potent derivatives were noted for their ability to induce apoptosis through the attenuation of intracellular signaling pathways .
Table 1: Anticancer Activity of Triazine Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
2-Chloro-4-phenyl | MCF-7 | 24.6 | Alkylating agent inducing apoptosis |
2-Chloroethyl derivative | DLD-1 | Not specified | Inhibits proliferation and induces apoptosis |
Triazine with Ala-Ala | HT-29 | Not specified | Activates apoptotic pathways |
Antimicrobial Activity
In addition to anticancer properties, this compound has been investigated for its antimicrobial effects . Studies have shown that triazine derivatives can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections.
The biological activity of this compound can be attributed to several mechanisms:
- Nucleophilic Substitution : The chlorine atom in the compound can undergo nucleophilic substitution reactions, allowing it to interact with cellular targets such as proteins and nucleic acids.
- Enzyme Inhibition : Triazines have been shown to inhibit key enzymes involved in metabolic pathways, which could disrupt cellular functions in cancer cells .
- Signal Transduction Modulation : The compound may affect signal transduction pathways that regulate cell survival and apoptosis, leading to increased cancer cell death .
Research Findings
Recent studies have highlighted the potential of triazine derivatives in drug development:
- Case Study 1 : A series of novel triazine derivatives were synthesized and evaluated for their cytotoxic effects on human colon cancer cell lines. The most effective compounds exhibited IC50 values comparable to established chemotherapeutics .
- Case Study 2 : Research on a specific derivative demonstrated its ability to inhibit the proliferation of estrogen-dependent breast cancer cells (MCF-7), suggesting that structural modifications can enhance activity against resistant cancer types .
Properties
IUPAC Name |
2-chloro-4-phenyl-1,3,5-triazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3/c10-9-12-6-11-8(13-9)7-4-2-1-3-5-7/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDYXUKNMGWCKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.